EBV-EA Inhibition vs. 8-Substituted Coumarins
In a comparative screening of 31 coumarins from Citrus species, 8-formyl-7-hydroxycoumarin (synonymous with 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde) demonstrated significant inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells. The observed IC50 range was 129–207 mol ratio per 32 pmol TPA [1]. This potency is comparable to other active 8-substituted coumarins in the same study, including osthenol (IC50: 129–207), demethylauraptenol (IC50: 129–207), osthenon (IC50: 129–207), and dihydroosthenon (IC50: 129–207), and contrasts with the inactivity of many 6- and 7-substituted coumarins lacking the 8-substituent [1].
| Evidence Dimension | Inhibition of EBV-EA activation (IC50) |
|---|---|
| Target Compound Data | 129–207 mol ratio / 32 pmol TPA |
| Comparator Or Baseline | Osthenol, demethylauraptenol, osthenon, dihydroosthenon: 129–207 mol ratio / 32 pmol TPA; Inactive 6-/7-substituted coumarins: >1000 mol ratio / 32 pmol TPA |
| Quantified Difference | Equivalent potency to active 8-substituted analogs; >5-fold improvement over inactive coumarins |
| Conditions | In vitro EBV-EA activation assay in Raji cells induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) |
Why This Matters
This data establishes that the 8-formyl group is critical for EBV-EA inhibitory activity, and that 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde is equipotent to the most active natural coumarins in this class, supporting its selection as a validated scaffold for antitumor-promoting agent development.
- [1] Ito, C., Itoigawa, M., Ju-ichi, M., Sakamoto, N., Tokuda, H., Nishino, H., & Furukawa, H. (2005). Antitumor-Promoting Activity of Coumarins from Citrus Plants. Planta Medica, 71(1), 84–87. https://doi.org/10.1055/s-2005-837758 View Source
